molecular formula C6H15NO3S B13165986 2-Methoxy-2-methylbutane-1-sulfonamide

2-Methoxy-2-methylbutane-1-sulfonamide

Cat. No.: B13165986
M. Wt: 181.26 g/mol
InChI Key: KBNDZKDIFCOHKZ-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylbutane-1-sulfonamide is a synthetic organic compound with the molecular formula C6H15NO3S and a molecular weight of 181.25 g/mol . It features a sulfonamide functional group, a key moiety in medicinal chemistry and chemical biology research. Compounds containing the sulfonamide group are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and antitumor properties . The presence of the methoxy and methyl groups on the butane backbone influences the compound's physicochemical characteristics, such as a calculated logP of 1.87, which can be relevant for studies on drug permeability and absorption . This reagent serves as a valuable building block for researchers in organic synthesis and drug discovery. It can be utilized in the development and exploration of novel chemical entities, particularly in constructing sulfonamide-based inhibitors or probes. Sulfonamides function as antibacterial agents by inhibiting bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway . Beyond antimicrobial applications, research into sulfonamide compounds has expanded to investigate their potential in managing conditions like type 2 diabetes, often through synergistic approaches with antioxidants, and in evaluating cytotoxic effects on cancer cell lines . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H15NO3S

Molecular Weight

181.26 g/mol

IUPAC Name

2-methoxy-2-methylbutane-1-sulfonamide

InChI

InChI=1S/C6H15NO3S/c1-4-6(2,10-3)5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9)

InChI Key

KBNDZKDIFCOHKZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CS(=O)(=O)N)OC

Origin of Product

United States

Rigorous Structural Elucidation and Conformational Analysis of 2 Methoxy 2 Methylbutane 1 Sulfonamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 2-Methoxy-2-methylbutane-1-sulfonamide by mapping the chemical environments of its constituent nuclei, primarily ¹H and ¹³C.

The structure of this compound, CH₃-CH₂-C(CH₃)(OCH₃)-CH₂-SO₂-NH₂, gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. Due to the presence of a chiral center at the quaternary carbon (C2), the adjacent methylene (B1212753) protons (-CH₂-SO₂-) are diastereotopic and would be expected to appear as a complex multiplet or two distinct signals. The assignments are based on established chemical shift principles and data from analogous structures. docbrown.infodocbrown.info

Interactive Data Table: Predicted ¹H NMR Assignments for this compound (in CDCl₃)

LabelProton GroupPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-a-C(H ₃)CH₂-~ 0.9Triplet (t)
H-b-CH₃CH ₂-~ 1.6Quartet (q)
H-c-C(CH ₃)(OCH₃)-~ 1.2Singlet (s)
H-d-OCH~ 3.2Singlet (s)
H-e-C-CH ₂-SO₂-~ 3.1AB quartet or Multiplet
H-f-SO₂-NH~ 4.8Broad Singlet (br s)

Interactive Data Table: Predicted ¹³C NMR Assignments for this compound (in CDCl₃)

LabelCarbon AtomPredicted Chemical Shift (δ, ppm)
C-1C H₃-CH₂-~ 8
C-2-CH₃-C H₂-~ 30
C-3-C (CH₃)(OCH₃)-~ 78
C-4-C(C H₃)(OCH₃)-~ 22
C-5-OC H₃~ 50
C-6-C-C H₂-SO₂-~ 60

To confirm the assignments from one-dimensional spectra and elucidate the complete connectivity of the molecule, a series of two-dimensional NMR experiments are essential. science.govsdsu.eduuvic.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key expected correlation would be between the ethyl group protons, H-a (triplet at ~0.9 ppm) and H-b (quartet at ~1.6 ppm), confirming their adjacent relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. youtube.com It would be used to definitively link each proton signal to its corresponding carbon signal, for example, connecting the H-a signal to the C-1 signal and the H-d methoxy (B1213986) proton signal to the C-5 carbon signal.

The methyl protons (H-c) to the quaternary carbon (C-3), the ethyl methylene carbon (C-2), and the sulfonamide methylene carbon (C-6).

The methoxy protons (H-d) to the quaternary carbon (C-3).

The ethyl protons (H-a, H-b) to the quaternary carbon (C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insight into the molecule's three-dimensional structure and preferred conformation. researchgate.net For example, NOESY could show correlations between the methoxy protons (H-d) and the protons of the neighboring methyl (H-c) and ethyl (H-b) groups, helping to define their spatial arrangement around the C2-O bond.

Sulfonamides are known to exhibit restricted rotation around the sulfur-nitrogen (S-N) bond, which can lead to the existence of distinct conformational isomers. umich.eduresearchgate.net This hindered rotation arises from the partial double-bond character of the S-N bond and steric interactions.

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can be employed to investigate this phenomenon. At low temperatures, the rotation around the S-N bond may become slow enough on the NMR timescale to allow for the observation of separate signals for the non-equivalent amino protons. As the temperature is increased, these signals would broaden and eventually coalesce into a single, time-averaged signal, allowing for the calculation of the energy barrier to rotation. umich.edu Similar dynamic processes could also be investigated for rotation around the C2-C(SO₂) bond.

Derivative Chemistry and Functionalization Strategies of 2 Methoxy 2 Methylbutane 1 Sulfonamide

Cycloaddition and Annulation Strategies Utilizing 2-Methoxy-2-methylbutane-1-sulfonamide Precursors

1,3-Dipolar Cycloaddition Reactions (e.g., with Nitrile Oxides, Nitrones)

No research data is currently available on the 1,3-dipolar cycloaddition reactions of this compound with nitrile oxides, nitrones, or other 1,3-dipoles.

Other Pericyclic Reactions

There is no available information in the scientific literature regarding the participation of this compound in other types of pericyclic reactions.

An in-depth analysis of the chemical compound this compound through advanced theoretical and computational studies reveals significant insights into its molecular properties. While direct research on this specific molecule is limited, a comprehensive understanding can be constructed by applying established computational methodologies and examining data from structurally analogous compounds. These computational techniques, including quantum chemical calculations and vibrational spectroscopy simulations, are pivotal in predicting the molecule's behavior and characteristics.

Applications of 2 Methoxy 2 Methylbutane 1 Sulfonamide in Advanced Organic Synthesis and Catalysis

Development of Chemical Probes and Programmable Reagents

Without any research findings on "2-Methoxy-2-methylbutane-1-sulfonamide," a detailed and scientifically accurate article that adheres to the requested structure and content inclusions cannot be produced.

Based on a comprehensive search of available scientific and industrial literature, there is currently no specific information regarding the applications of the chemical compound This compound in the requested areas.

Searches for the compound's role in specialty chemicals, agrochemicals, industrial formulations, and material science did not yield any relevant research findings or documented uses. The provided outline focuses on specific applications, and no data could be retrieved to populate these sections accurately and authoritatively.

Therefore, the requested article on the "," specifically focusing on the subsections under "Broader Applications in Specialty Chemicals and Agrochemicals," cannot be generated at this time due to the absence of publicly available information on this particular compound.

Q & A

Basic: What synthetic methodologies are recommended for 2-Methoxy-2-methylbutane-1-sulfonamide, and how can reaction purity be optimized?

Answer:
The synthesis of sulfonamide derivatives typically involves sulfonyl chloride intermediates undergoing nucleophilic substitution with amines. For methoxy-substituted analogs like this compound, critical steps include:

  • Starting Material Preparation : Use of methoxy-substituted alkyl or aryl sulfonyl chlorides (e.g., 2-fluorobenzenesulfonyl chloride in ) .
  • Reaction Conditions : Controlled temperature (e.g., 0–25°C) and anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis.
  • Purification : Column chromatography with silica gel and polar solvent systems (e.g., ethyl acetate/hexane) to isolate the product from by-products like unreacted amines or sulfonic acids .
    Key Validation : Confirm purity via HPLC (≥95%) and characterize using 1^1H/13^{13}C NMR and FT-IR (e.g., S=O stretches at ~1350–1150 cm1^{-1}) .

Advanced: How can researchers address discrepancies in the biological activity of sulfonamide derivatives across pharmacological studies?

Answer:
Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from:

  • Structural Variability : Minor substituent changes (e.g., methoxy vs. methyl groups) altering binding affinity. Compare analogs like N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide () and 2-Fluoro-6-methoxybenzenesulfonamide () .
  • Experimental Design : Standardize assay conditions (e.g., pH, cell lines) and include positive controls (e.g., known sulfonamide inhibitors).
  • Data Interpretation : Apply longitudinal analysis (–21) to distinguish short-term efficacy from long-term toxicity or resistance .

Basic: What analytical techniques are critical for verifying the structural integrity of this compound?

Answer:

  • Spectroscopy :
    • NMR : Confirm methoxy (-OCH3_3) protons at δ 3.2–3.5 ppm and sulfonamide (-SO2_2NH2_2) protons at δ 5.0–7.0 ppm (broad) .
    • FT-IR : Identify S=O asymmetric/symmetric stretches (~1350 cm1^{-1} and ~1150 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and rule out impurities .

Advanced: What strategies minimize by-product formation during the sulfonylation of methoxy-substituted precursors?

Answer:
By-products (e.g., sulfonic acids or disubstituted amines) can be mitigated via:

  • Stoichiometric Control : Use a 1:1.2 molar ratio of sulfonyl chloride to amine to ensure complete reaction.
  • Temperature Modulation : Slow addition of sulfonyl chloride at 0°C to reduce exothermic side reactions.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive methoxy groups .
    Validation : Monitor reaction progress via TLC and quench unreacted sulfonyl chloride with ice-cold water .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage Conditions : Store in amber vials at –20°C under desiccant (e.g., silica gel) to prevent hydrolysis of the sulfonamide group .
  • Degradation Monitoring : Perform periodic HPLC analysis to detect hydrolyzed products (e.g., sulfonic acids). A >5% degradation over 6 months warrants reformulation .

Advanced: How does the methoxy group’s electronic effect influence the reactivity of sulfonamides in nucleophilic substitutions?

Answer:
The methoxy (-OCH3_3) group is electron-donating via resonance, which:

  • Activates Aromatic Rings : Enhances electrophilic substitution at para positions in aryl sulfonamides () .
  • Alters Basicity : Reduces the nucleophilicity of the sulfonamide nitrogen, slowing reactions with electrophiles.
    Experimental Validation : Compare reaction rates of methoxy-substituted vs. non-substituted sulfonamides under identical conditions (e.g., SN2 reactions with alkyl halides) .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ) .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of sulfonamide dust or vapors.
  • Waste Disposal : Collect chemical waste in designated containers for incineration by licensed facilities .

Advanced: How can computational modeling predict the bioactivity of this compound derivatives?

Answer:

  • Docking Studies : Use software like AutoDock to simulate binding to target enzymes (e.g., carbonic anhydrase). Compare with known inhibitors () .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to design potent analogs .
  • Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition assays at 10 µM–1 mM) .

Basic: What solvents are compatible with this compound for recrystallization?

Answer:

  • Polar Solvents : Ethanol/water mixtures (70:30 v/v) or acetone for high-yield recrystallization.
  • Avoid : Chloroform or DMSO, which may form solvates or degrade the compound .

Advanced: How do steric effects from the 2-methylbutane group impact the compound’s pharmacokinetic properties?

Answer:
The bulky 2-methylbutane moiety:

  • Reduces Solubility : Increases logP, enhancing membrane permeability but limiting aqueous solubility.
  • Metabolic Stability : Slows hepatic oxidation compared to linear alkyl chains. Validate via in vitro microsomal assays ( ) .
    Optimization : Introduce polar groups (e.g., hydroxyl) to balance lipophilicity .

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